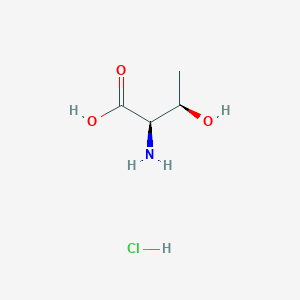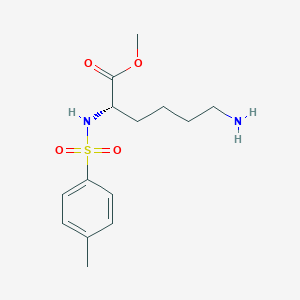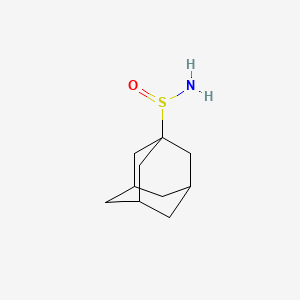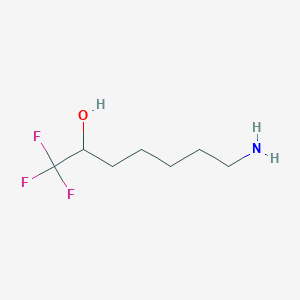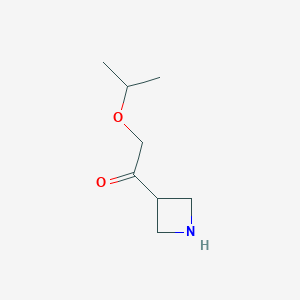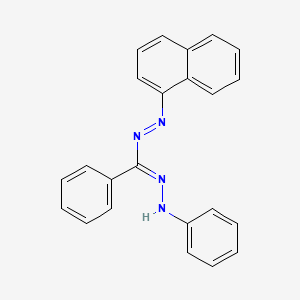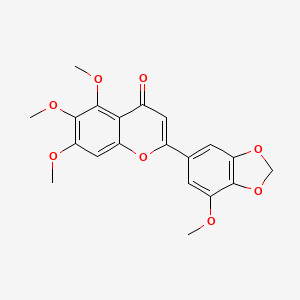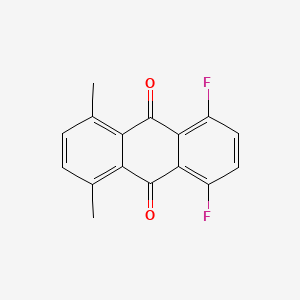
9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the anthracene core, specifically at the 1,4 and 5,8 positions, respectively. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties .
Métodos De Preparación
The synthesis of 1,4-difluoro-5,8-dimethylanthracene-9,10-dione typically involves a multi-step process starting from 3,6-difluorophthalic anhydride. One common synthetic route includes the following steps :
Step 1: The reaction of 3,6-difluorophthalic anhydride with a suitable nucleophile to introduce the fluorine atoms.
Step 2: Cyclization to form the anthracene core.
Step 3: Introduction of methyl groups at the 5,8 positions through alkylation reactions.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as DNA.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 1,4-difluoro-5,8-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA. This intercalation disrupts DNA-protein interactions, specifically interfering with topoisomerase II, an enzyme crucial for DNA replication and repair . The compound’s fluorine and methyl groups enhance its binding affinity and specificity for DNA targets.
Comparación Con Compuestos Similares
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione can be compared with other anthraquinones such as:
Mitoxantrone: Known for its antineoplastic activity but with higher toxicity.
Ametantrone: Similar in structure but with different substituents, leading to varied biological activity.
The uniqueness of 1,4-difluoro-5,8-dimethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse applications, making it a valuable subject of study in organic chemistry, biology, and medicine.
Propiedades
Número CAS |
389633-53-8 |
|---|---|
Fórmula molecular |
C16H10F2O2 |
Peso molecular |
272.24 g/mol |
Nombre IUPAC |
1,4-difluoro-5,8-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H10F2O2/c1-7-3-4-8(2)12-11(7)15(19)13-9(17)5-6-10(18)14(13)16(12)20/h3-6H,1-2H3 |
Clave InChI |
NCEBBBRVVYSAQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)


![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
